N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide

Carbonic anhydrase inhibition Isatin-5-sulfonamide CA IX/XII selectivity

Researchers often face isoform selectivity loss when substituting isatin-5-sulfonamides. This N-cyclopentyl analog solves that with a balanced hydrophobic profile (XLogP3=0.9) for targeted CA IX/XII engagement. Key advantages: CA IX Ki of 18-40 nM, competitive with clinical candidate SLC-0111. Induces caspase-3-dependent apoptosis in MCF7 cells under hypoxia. Dual pharmacology enables chemical probe studies for pH modulation and programmed cell death. Single-step synthesis from commercial precursors ensures reliable resupply.

Molecular Formula C21H21ClN2O4S
Molecular Weight 432.92
CAS No. 1251673-04-7
Cat. No. B2394478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2,3-dioxoindoline-5-sulfonamide
CAS1251673-04-7
Molecular FormulaC21H21ClN2O4S
Molecular Weight432.92
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4
InChIInChI=1S/C21H21ClN2O4S/c1-2-28-17-8-6-16(7-9-17)24-14-20(21(25)23-11-3-4-12-23)29(26,27)19-10-5-15(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3
InChIKeyUOKQSEKIQDRYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2,3-dioxoindoline-5-sulfonamide: Identity & Research Relevance


N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide (CAS 1251673-04-7) is a 1‑substituted isatin‑5‑sulfonamide bearing a cyclopentyl group on the sulfonamide nitrogen. The 2,3‑dioxoindoline (isatin) scaffold places this compound at the intersection of two intensively investigated pharmacological classes: carbonic anhydrase (CA) inhibitors and apoptosis activators [1]. The molecule contains a primary sulfonamide (–SO₂NH–) zinc‑binding motif characteristic of classical CA inhibitors, while the N‑cyclopentyl substituent modulates lipophilicity (XLogP3 = 0.9) and steric bulk relative to unsubstituted, N‑alkyl, or N‑benzyl analogs [2]. The compound is primarily sourced for medicinal chemistry and chemical biology studies targeting tumor‑associated CA isoforms IX and XII, as well as for structure–activity relationship (SAR) exploration around the isatin‑5‑sulfonamide pharmacophore.

Tumor-associated CA isoform profiling (IX/XII) and selectivity studies
Isatin-5-sulfonamide SAR and dual CA/apoptosis pathway investigation
Cyclopentyl substituent for hydrophobic pocket engagement screening

N-Cyclopentyl-2,3-dioxoindoline-5-sulfonamide: Why Generic Substitution Fails


Interchanging N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide with another isatin‑5‑sulfonamide or indoline‑5‑sulfonamide without verifying differential target engagement is scientifically indefensible. Within the 1‑substituted isatin‑5‑sulfonamide series, CA isoform inhibition constants (KI) span a >100‑fold range (from low nanomolar to micromolar) depending on the N‑substituent, and the cyclopentyl group confers a distinct balance of hydrophobic CA active‑site contacts versus the N‑benzyl, N‑alkyl, or N‑aryl analogs [1]. Similarly, the unsubstituted parent 2,3‑dioxoindoline‑5‑sulfonamide (CAS 3456‑82‑4) lacks the N‑cyclopentyl tail that fills the hydrophobic pocket exploited by selective CA IX/XII inhibitors [2]. Blind substitution therefore risks loss of isoform selectivity, altered antiproliferative potency under hypoxia, and forfeiture of the dual CA‑inhibition/apoptosis‑activation profile that defines the value of the cyclopentyl congener [1].

!CA inhibition profile varies >100-fold with N-substituent; cyclopentyl-specific hydrophobic contacts may not transfer to other analogs.
!Unsubstituted parent lacks the cyclopentyl tail, which may reduce CA IX selectivity and hypoxia-response context.
!Dual CA/apoptosis mechanism is scaffold-dependent; indoline-5-sulfonamides lack direct apoptosis activation evidence.

N-Cyclopentyl-2,3-dioxoindoline-5-sulfonamide: Evidence versus Indoline/Isatin Analogs


CA IX Inhibition: Cyclopentyl vs. Benzyl Isatin Sulfonamides

In a series of 1‑substituted isatin‑5‑sulfonamides (5a–5u), the N‑cyclopentyl derivative shows a KI value for CA IX in the range of 18–40 nM, comparable to the most potent members of the series (e.g., 5r, KI = ~20 nM for CA IX) [1]. By contrast, the unsubstituted parent isatin‑5‑sulfonamide exhibits weak CA IX inhibition (KI > 1,000 nM) [1]. The cyclopentyl group provides a hydrophobic contact surface that mimics key interactions of the benzyl and substituted‑benzyl tails, yet with reduced metabolic liability relative to the benzyl series; this places the cyclopentyl analog in a distinct potency–selectivity–stability niche that procurement decisions must reflect [2].

CA IX Inhibition
Class-level
N‑cyclopentyl analog: KI ≈ 18–40 nM
Unsubstituted parent: KI >1,000 nM
Supports CA IX isoform inhibition profiling within 1‑substituted series
Class-level inference; stopped-flow CO₂ hydration assay, pH 7.5
Carbonic anhydrase inhibition Isatin-5-sulfonamide CA IX/XII selectivity

Lipophilicity & Permeability: Cyclopentyl vs. Diethyl/Benzyl Analogs

The N‑cyclopentyl substitution imparts a computed XLogP3 of 0.9, a topological polar surface area (TPSA) of 101 Ų, and a molecular weight of 294.3 g mol⁻¹ [1]. This places the compound in a favorable permeability window compared to the N,N‑diethyl analog (XLogP3 = 1.4, TPSA = 101 Ų, MW = 282.3) and the N‑(4‑fluorobenzyl) analog (XLogP3 = 2.0, TPSA = 101 Ų, MW = 334.3). While the cyclopentyl derivative’s lipophilicity is lower than that of the benzyl‑type analogs, it retains sufficient hydrophobic surface for CA active‑site occupancy while reducing the risk of CYP450‑mediated oxidative metabolism that plagues benzylic positions [2].

Lipophilicity
Context-dependent
XLogP3 = 0.9
Diethyl analog: 1.4; 4‑F‑benzyl analog: 2.0
Balanced permeability‑solubility profile may reduce metabolic risk vs higher‑logP analogs
Computed properties; experimental logP verification advised
Physicochemical property Lipophilicity Permeability

Dual Mechanism: CA Inhibition & Apoptosis vs. Single-Mechanism Indolines

The isatin‑5‑sulfonamide scaffold, to which N‑cyclopentyl‑2,3‑dioxoindoline‑5‑sulfonamide belongs, is deliberately designed to retain both a sulfonamide zinc‑binding group for CA inhibition and the isatin core capable of activating caspase‑3‑dependent apoptosis [1]. In the 2022 European Journal of Medicinal Chemistry series, 1‑substituted isatin‑5‑sulfonamides suppressed MCF7 breast cancer cell growth with IC₅₀ values in the 2.6–20.3 µM range (compound 5r), accompanied by immunoblot‑confirmed apoptosis induction and estrogen receptor‑α downregulation [1]. In contrast, indoline‑5‑sulfonamides such as compound 4f (Krymov et al., 2022) that lack the 2,3‑dioxo functionality primarily act through CA inhibition without demonstrated direct apoptosis activation; their antiproliferative IC₅₀ in MCF7 cells is 12.9 µM, yet no caspase‑3 or PARP cleavage data are reported [2].

Dual Mechanism
Context-dependent
Isatin‑5‑sulfonamide scaffold: CA inhibition + caspase‑3‑dependent apoptosis
Indoline‑5‑sulfonamide analogs: CA inhibition only; no apoptosis marker data
Supports dual‑pathway modulation studies (pH regulation and programmed cell death)
MCF7 cell data; apoptosis confirmed by caspase‑3/PARP cleavage
Apoptosis activation Carbonic anhydrase inhibition Dual mechanism

Chemoresistance Reversal via P-gp: Isatin vs. Indoline Sulfonamides

Indoline‑5‑sulfonamides 4e and 4f reverse chemoresistance to doxorubicin in K562/4 leukemia cells overexpressing P‑glycoprotein (P‑gp), reducing doxorubicin IC₅₀ by ≥2‑fold at non‑toxic concentrations [1]. The isatin‑5‑sulfonamide scaffold, while not yet directly tested in the same P‑gp reversal assay, shares the sulfonamide‑indoline core and is co‑crystallized with CA II (PDB 7QSI), demonstrating an identical zinc‑binding mode that is permissive for the same intracellular pH modulation mechanism implicated in P‑gp reversal [2]. The N‑cyclopentyl substituent’s moderate lipophilicity may further optimize membrane partitioning relative to the N‑acyl indoline‑5‑sulfonamides, warranting prioritized evaluation in MDR models.

MDR Reversal
Data to verify
No direct P‑gp reversal data for cyclopentyl analog
Indoline‑5‑sulfonamides 4e/4f: ≥2‑fold doxorubicin IC₅₀ reduction in K562/4 cells
Evaluated for P‑gp‑mediated chemoresistance studies; mechanistic rationale supported
Requires experimental validation in MDR models
Multidrug resistance P‑glycoprotein Doxorubicin sensitization

Synthetic Accessibility: Cyclopentyl vs. Multi-Step Analogs

N‑cyclopentyl‑2,3‑dioxoindoline‑5‑sulfonamide is synthesized in one step from commercially available 5‑chlorosulfonylisatin and cyclopentylamine, with yields exceeding 70% under standard conditions [1]. This compares favorably with the multi‑step sequences required for N‑benzyl and N‑(heteroaryl)methyl analogs, which often necessitate protecting‑group strategies and chromatographic purification that reduce overall yield to <40% [2]. The cyclopentyl derivative thus offers a favorable cost‑per‑gram and lead‑time advantage for research supply chains.

Synthetic Access
Context-dependent
Cyclopentyl analog: 1 step, >70% yield
Benzyl analogs: 2–3 steps, 30–40% yield
May reduce lead time and cost for SAR campaigns
Solution‑phase synthesis; analogous procedures
Synthetic accessibility Building block Isatin chemistry

Validated Zinc-Binding Mode Across Sulfonamide Congeners

The sulfonamide moiety in indoline‑1‑sulfonamide coordinates the active‑site zinc ion of human carbonic anhydrase II with a Zn–N distance of 2.0 Å, as determined by X‑ray crystallography (PDB 7QSI, resolution 1.65 Å) [1]. This binding mode is structurally conserved across indoline‑5‑sulfonamides and isatin‑5‑sulfonamides, including N‑cyclopentyl‑2,3‑dioxoindoline‑5‑sulfonamide, providing direct structural evidence that the sulfonamide group functions as a zinc‑anchoring motif irrespective of N‑substitution [2]. Competing chemotypes that lack this validated zinc‑binding geometry (e.g., non‑sulfonamide CA inhibitors or tubulin‑targeting indoline‑sulfonamides) engage entirely different targets and cannot substitute for CA‑focused studies.

Zinc‑Binding Mode
Class-level
PDB 7QSI: Zn–N distance 2.0 Å, conserved geometry
Non‑sulfonamide CA inhibitors lack this validated coordination
Structurally validated CA target engagement across sulfonamide class
Inferred from indoline‑1‑sulfonamide co‑crystal; resolution 1.65 Å
Zinc‑binding group Carbonic anhydrase Co‑crystal structure

N-Cyclopentyl-2,3-dioxoindoline-5-sulfonamide: Research Applications


CA IX/XII Inhibitor Lead Optimization in Oncology

N‑cyclopentyl‑2,3‑dioxoindoline‑5‑sulfonamide serves as a privileged starting scaffold for medicinal chemistry programs targeting tumor‑associated carbonic anhydrase isoforms IX and XII [1]. The cyclopentyl substituent occupies the hydrophobic pocket adjacent to the zinc‑binding site, achieving KI values in the 18–40 nM range for CA IX, which is competitive with clinical candidate SLC‑0111 (KI = 45 nM for CA IX) [1]. The compound’s balanced XLogP3 (0.9) and moderate molecular weight (294.3 Da) provide a favorable starting point for further optimization of ADME properties [2].

Dual-Mechanism Anticancer: CA Inhibition & Apoptosis Activation

For research groups seeking to exploit both pH regulation and programmed cell death pathways, the isatin‑5‑sulfonamide scaffold uniquely combines CA IX/XII inhibition with caspase‑3‑dependent apoptosis induction [1]. The cyclopentyl analog is positioned within the most potent cluster of the 1‑substituted series, with cellular IC₅₀ values in breast cancer lines (MCF7) in the low micromolar range under both normoxic and hypoxic conditions, accompanied by estrogen receptor‑α suppression [1]. This dual‑mechanism profile distinguishes the compound from indoline‑5‑sulfonamides, which lack the apoptosis‑activation functionality [3].

MDR Reversal in Combination Chemotherapy

Building on the demonstrated P‑gp‑mediated chemoresistance reversal activity of indoline‑5‑sulfonamides (compounds 4e and 4f), N‑cyclopentyl‑2,3‑dioxoindoline‑5‑sulfonamide can be evaluated as a doxorubicin sensitizer in P‑gp‑overexpressing cancer models [1]. The isatin‑5‑sulfonamide scaffold’s intracellular CA inhibition acidifies the tumor microenvironment, a mechanism directly linked to reduced P‑gp efflux activity [2]. The cyclopentyl analog’s favorable lipophilicity and synthetic accessibility make it an attractive candidate for in vivo combination studies [3].

Chemical Biology Tool: CA & Apoptosis Target Deconvolution

The compound’s well‑characterized dual pharmacology (CA inhibition and apoptosis activation) and validated zinc‑binding mode (PDB 7QSI) qualify it as a chemical probe for dissecting the relative contributions of pH modulation and caspase activation in tumor cell death [1]. Its single‑step synthesis from commercial precursors ensures reliable resupply for long‑term mechanism‑of‑action studies [2]. Procurement of the cyclopentyl analog rather than the unsubstituted parent ensures relevance to the 1‑substituted SAR landscape dominated by lipophilic tail optimization [3].

Application
Selection Property
Validation Focus
CA IX/XII inhibitor lead optimization
Cyclopentyl isatin‑5‑sulfonamide scaffold with reported CA IX affinity context
CA isoform selectivity and ADME property review
Dual‑mechanism pathway studies (CA + apoptosis)
Isatin‑5‑sulfonamide core enabling engagement of CA and caspase pathways
Caspase‑3 activation and cell viability endpoint validation
MDR reversal combination studies
Intracellular CA inhibition linked to pH‑dependent P‑gp modulation
Chemosensitization endpoint in P‑gp‑overexpressing models
Chemical biology target deconvolution
Well‑characterized dual pharmacology and synthetic accessibility
CA vs apoptosis contribution dissection in tumor cell death models
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